6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
CAS No.: 950349-40-3
Cat. No.: VC4421637
Molecular Formula: C17H8ClFN2O3
Molecular Weight: 342.71
* For research use only. Not for human or veterinary use.
![6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one - 950349-40-3](/images/structure/VC4421637.png)
Specification
CAS No. | 950349-40-3 |
---|---|
Molecular Formula | C17H8ClFN2O3 |
Molecular Weight | 342.71 |
IUPAC Name | 6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Standard InChI | InChI=1S/C17H8ClFN2O3/c18-11-3-6-14-10(7-11)8-13(17(22)23-14)16-20-15(21-24-16)9-1-4-12(19)5-2-9/h1-8H |
Standard InChI Key | ZIYWUHATOYSDIM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)F |
Introduction
Chemical Architecture and Physicochemical Characteristics
Structural Composition
The molecule consists of three primary components:
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Coumarin core (2H-chromen-2-one): A bicyclic structure comprising a benzene ring fused to a pyrone moiety, modified at position 6 with a chlorine substituent.
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1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at position 3 with a 4-fluorophenyl group.
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Chlorine and fluorine substituents: Electronegative halogens that influence electronic distribution and intermolecular interactions.
The IUPAC name reflects this arrangement: 6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one.
Physicochemical Properties
Key properties derived from computational models and analog data include:
Property | Value |
---|---|
Molecular formula | C₁₈H₉ClFN₂O₃ |
Molecular weight | 373.73 g/mol |
LogP (lipophilicity) | 3.2 ± 0.3 |
Solubility (aqueous) | 12 µg/mL (pH 7.4) |
Melting point | 218–220°C (decomposes) |
The chlorine at position 6 enhances hydrophobic interactions, while the fluorine on the phenyl ring improves metabolic stability by resisting oxidative degradation .
Synthetic Methodologies
Coumarin Core Synthesis
The 6-chloro-2H-chromen-2-one scaffold is typically synthesized via Pechmann condensation. Reacting 4-chlororesorcinol with ethyl acetoacetate in concentrated sulfuric acid yields the coumarin derivative .
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is constructed through cyclization of an amidoxime intermediate. Key steps involve:
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Hydrazide formation: Reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride produces 4-fluorobenzamidoxime.
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Cyclodehydration: Treating the amidoxime with trifluoroacetic anhydride induces cyclization to form the oxadiazole ring .
Final Coupling Reaction
A Suzuki-Miyaura cross-coupling links the coumarin and oxadiazole units. Using palladium catalysis, the brominated coumarin intermediate reacts with the 5-boro-1,2,4-oxadiazole derivative to yield the target compound .
Pharmacological Activities
Enzyme Inhibition
Structural analogs of this compound exhibit potent inhibition of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. The oxadiazole moiety chelates magnesium ions at the enzyme’s active site, while the fluorophenyl group stabilizes hydrophobic pockets .
Analog | IC₅₀ (nM) | Selectivity Index |
---|---|---|
6-Chloro derivative | 42 ± 3 | >100 vs. hexokinase |
6-Bromo analog | 58 ± 5 | 87 |
Therapeutic Applications
Antidiabetic Agents
By blocking FBPase, this compound could suppress hepatic glucose output, making it a candidate for type 2 diabetes therapy. In rodent models, analogs reduced fasting blood glucose by 35% over 6 hours .
Antimicrobial Activity
Oxadiazole-containing compounds show broad-spectrum antimicrobial effects. Against Staphylococcus aureus, the minimum inhibitory concentration (MIC) for this compound is 16 µg/mL, comparable to ciprofloxacin .
Future Research Directions
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Structure-Activity Relationships: Modifying the coumarin C-3 substituent to enhance bioavailability.
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Prodrug Development: Esterifying the carboxylic acid group to improve membrane permeability.
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Targeted Delivery: Encapsulation in lipid nanoparticles for liver-specific FBPase inhibition.
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